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Cetrorelix is a synthetic decapeptide and competitive GnRH antagonist. Its pharmacokinetics are
characterized by rapid absorption and a dose-dependent half-life, best described by a two-compartment

model [1] [2] [3].

Multiple
Parameter Single Dose (0.25 mg) Single Dose (3 mg) Dose (0.25

mg daily)
Time to Cmax 1.0 hour (0.5-1.5) 1.5 hours (0.5 - 2.0) 1.0 hour (0.5 -
(tmax)* 2.0)
Maximum 4.97 ng/mL [3] 28.5 ng/mL [3] 6.42 ng/mL

Concentration
(Cmax)

Terminal Half-Life
(t2/2)*

Area Under Curve
(AUC)

Absolute
Bioavailability

5.0 hours [3]

31.4 ng-h/mL [3]

~85% [4] [3] [3]

62.8 hours [3]

536 ng-h/mL [3]

~85% [4] [3] [3]

(Css, max) [3]

20.6 hours [3]

44.5 ng-h/mL
(AUCT) [3]
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Multiple
Parameter Single Dose (0.25 mg) Single Dose (3 mg) Dose (0.25
mg daily)

Volume of - ~1.16 L/kg [3] -
Distribution (Vz)

Plasma Protein ~86% [3] [5] ~86% [3] [5] -

Binding

Primary Excretion Urine (2-4% as unchanged Urine (2-4% as unchanged -

Route drug) and bile (5-10% as drug  drug) and bile (5-10% as drug
and metabolites) [4] [3] and metabolites) [4] [3]

Note: tmax data presented as median (range); t1/2 after multiple doses shows significant inter-individual

variation (4.1 - 179.3 hours) [3].

Mechanism of Action and Pharmacodynamics

Cetrorelix acts as a competitive antagonist at the GnRH receptors in the anterior pituitary. This results in a
rapid, dose-dependent suppression of gonadotropin secretion, specifically Luteinizing Hormone (LH) and, to
a lesser extent, Follicle-Stimulating Hormone (FSH), without the initial "flare-up" effect associated with

GnRH agonists [6] [3] [5].

The diagram below illustrates this pharmacodynamic pathway and the relevant PK/PD modeling approach.
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Key pharmacodynamic parameters from clinical studies include:

e ICso for LH Suppression: Ranges from 0.73 ng/mL to 3.6 ng/mL [1] [2].
e ECso for LH Surge Delay: Estimated at 1.6 ng/mL for single doses and 1.42 ng/mL for multiple

doses [1] [2].

Clinical Dosing, Regimens, and Novel Delivery Systems

Standard Subcutaneous Administration

Two main regimens are used for controlled ovarian stimulation [4] [3]:

e Multiple-Dose Regimen: 0.25 mg administered subcutaneously once daily, starting on day 5 or 6 of
ovarian stimulation and continued until the day of hCG trigger.

¢ Single-Dose Regimen: A single 3 mg dose administered subcutaneously on stimulation day 7 (range
5-9). If hCG is not given within 4 days, supplemental daily 0.25 mg doses should be initiated.
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Innovative Formulations in Research

Recent research explores intranasal delivery to enhance brain targeting and minimize systemic exposure.

e Lipid Liquid Crystal Nanoparticles (LLCNSs): A 2025 study formulated cetrorelix in LLCNs for
intranasal delivery [7]. The formulation showed a particle diameter of ~205 nm, a biphasic release
profile (initial 30% burst release followed by sustained release), and promising pharmacokinetic
results in rats [7].

¢ Key Findings: Compared to subcutaneous injection, the LLCN intranasal formulation achieved a
significantly lower systemic Cmax (93.1 vs 4983.3 ng/mL) while maintaining a comparable Cmax
in brain tissue (238 vs 218 ng/mL), demonstrating successful brain targeting with reduced systemic
exposure [7].

Experimental Protocols for PK/PD Analysis

For researchers designing studies, here are methodologies from key publications.

1. Clinical PK/PD Modeling in Women [1]

¢ Study Design: Placebo-controlled, single subcutaneous doses (1, 3, and 5 mg) administered on day
8 of the menstrual cycle in healthy premenopausal women.

¢ PK Sampling & Modeling: Serial blood samples for cetrorelix concentration. Data fitted to a two-
compartment model with first-order absorption and elimination.

e PD Sampling & Modeling: Frequent measurements of serum LH and FSH. An indirect response
sigmoid Emax model was used to link cetrorelix concentrations to the suppression of LH and the
delay of the LH surge.

2. Comparative PK After Single & Multiple Doses [2]

e Dosing: Subcutaneous doses (0.25, 0.5, or 1 mg) as a single dose on cycle day 3, or as multiple
once-daily doses from day 3 to 16.

¢ PK Analysis: A two-compartment model was used to estimate parameters. The half-life was longer
after multiple doses (54.5 hours) than after a single dose (9.2 hours), suggesting time-dependent
pharmacokinetics.

e PD Modeling: An indirect-response Emax model was used, with LH surge delay linked to plasma
concentrations via a hypothetical effect compartment.
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I Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Comprehensive Pharmacokinetic Profile of Cetrorelix]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b523236#cetrorelix-

pharmacokinetics-half-life]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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